molecular formula C30H46O3 B13066767 KadcoccineacidC

KadcoccineacidC

Cat. No.: B13066767
M. Wt: 454.7 g/mol
InChI Key: SPXKYFQXGRBOHI-VNOWFXLQSA-N
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Description

Kadcoccineacid C is a rearranged 6/6/5/6-fused tetracyclic triterpenoid acid isolated from the stems of Kadsura coccinea (). It belongs to the kadcoccine acids series (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton, which distinguishes it from conventional lanostane-type triterpenoids (). The compound was first identified in 2016 by Hu et al., who elucidated its structure using NMR and HRESIMS data (). Unlike its analogs, Kadcoccineacid C lacks the 5-substituted 2(5H)-furanone motif observed in kadcoccine acids G and H, suggesting structural variability within this class ().

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

SPXKYFQXGRBOHI-VNOWFXLQSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidC involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

KadcoccineacidC exerts its effects by inhibiting specific enzymes. For instance, it inhibits PTP1B by binding to its active site, thereby preventing the dephosphorylation of its substrates. This inhibition can lead to increased insulin sensitivity and potential therapeutic effects in diabetes . Similarly, its inhibition of AChE can enhance acetylcholine levels in the brain, which may be beneficial in treating Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Features

Kadcoccineacid C shares the 6/6/5/6 fused tetracyclic core with other triterpenoids from K. coccinea, but its side-chain modifications and stereochemistry differ significantly:

Compound Core Structure Side Chain Features Key Structural Differences
Kadcoccineacid C 6/6/5/6 fused tetracyclic C-17 side chain without furanone moiety 14(13→12)-abeo-lanostane skeleton
Kadcoccineacid H 6/6/5/6 fused tetracyclic 5-substituted 2(5H)-furanone at C-17 23S,24R configuration enhances activity
Kadcoccitane A 6/6/5/6 fused rearranged Oxygenated rings at C-12 and C-13 Anticoagulant side-chain groups
Kadcoccinone B 6/6/5/6 fused C-12/C-14 cleavage and condensation Reduced cytotoxicity vs. other isomers

Data compiled from .

Cytotoxicity
  • Kadcoccineacid B (IC₅₀: 3.11–7.77 µM) : Moderate activity against HL-60, SMMC-7721, and MCF-7 cells ().
  • Kadcoccineacid H (IC₅₀: 3.11–7.77 µM) : Enhanced potency due to 23S,24R stereochemistry ().
  • Kadcoccinone E: Higher cytotoxicity than its 23R,24S epimer (kadcoccinone D) ().

Kadcoccineacid C’s lack of cytotoxicity may stem from its unmodified C-17 side chain, which limits interactions with tumor cell targets ().

Antiviral and Anticoagulant Activity
  • Kadcoccineacid D and H : Show anti-HIV activity (12.4–19.4% inhibition) ().
  • Kadcoccitane A and D : Inhibit coagulation factors (12.4–19.4% inhibition rates) ().

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Side-Chain Modifications: The presence of a 2(5H)-furanone group (e.g., in kadcoccineacids G and H) correlates with enhanced cytotoxicity, suggesting this moiety is critical for tumor cell targeting ().
  • Stereochemistry : The 23S,24R configuration in kadcoccineacid H increases bioactivity compared to other stereoisomers ().
  • Core Skeleton: The 14(13→12)-abeo-lanostane skeleton in Kadcoccineacid C may limit its solubility or receptor binding compared to non-rearranged analogs ().

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